2-Methyloctanenitrile (CAS 2570-96-9): Physicochemical Profiling, Synthetic Pathways, and Applications in Therapeutics and Materials
2-Methyloctanenitrile (CAS 2570-96-9): Physicochemical Profiling, Synthetic Pathways, and Applications in Therapeutics and Materials
As a Senior Application Scientist, evaluating the utility of aliphatic nitriles requires looking beyond basic structural formulas to understand their reactivity, steric dynamics, and role as molecular building blocks. 2-Methyloctanenitrile (CAS 2570-96-9) is a branched, nine-carbon aliphatic nitrile that serves as a critical intermediate in both advanced pharmaceutical synthesis and polymer chemistry. The presence of an alpha-methyl group adjacent to the nitrile functionality imparts unique steric hindrance and a highly reactive alpha-proton, distinguishing its chemical behavior from its linear isomer, nonanenitrile.
This technical guide synthesizes the physicochemical properties, modern synthetic methodologies, and field-proven experimental protocols for utilizing 2-methyloctanenitrile in advanced research environments.
Physicochemical Profiling & Structural Dynamics
Understanding the physical and chemical properties of 2-methyloctanenitrile is foundational for designing scalable synthetic workflows and predicting its behavior in biphasic systems. The compound exhibits moderate lipophilicity, making it soluble in most organic solvents while maintaining stability under standard atmospheric conditions. The alpha-methyl branching slightly lowers its boiling point compared to linear analogs due to disrupted van der Waals packing.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| CAS Number | 2570-96-9 |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| Boiling Point | 213.1 °C (at 760 mmHg) |
| Density | 0.814 g/cm³ |
| LogP (Predicted) | ~3.5 |
| SMILES | CCCCCCC(C)C#N |
(Data aggregated from [1] and [2])
Synthetic Methodologies: From Classical to Green Chemistry
Stereospecific Nucleophilic Substitution
In drug development, enantiomeric purity is paramount. The synthesis of specific enantiomers, such as (R)-2-methyloctanenitrile, is typically achieved via the tosylation of (S)-octan-2-ol, followed by a nucleophilic substitution ( SN2 ) using a cyanide source. This classical approach ensures a high degree of stereocontrol through a Walden inversion at the chiral center, which is critical for downstream pharmaceutical efficacy[3].
Catalytic Hydroformylation and Enzymatic Dehydration
Advancements in green chemistry have introduced elegant one-pot chemoenzymatic pathways. 1-Octene can undergo Rh-catalyzed hydroformylation to yield a mixture of aldehydes, including the branched 2-methyloctanal. This intermediate is immediately condensed with aqueous hydroxylamine. The resulting aldoxime is then dehydrated using an oxime dehydratase (Oxd) biocatalyst to yield 2-methyloctanenitrile. This method eliminates the need to isolate volatile, unstable aldehyde intermediates and operates efficiently in an aqueous/1-butanol solvent system[4].
Applications in Drug Development & Materials Science
Pharmaceutical Intermediates
The nitrile group is a versatile synthetic handle. Hydrolysis yields 2-methyloctanoic acid, while reduction provides the corresponding primary amine. In recent pharmaceutical literature, 2-methyloctanenitrile is utilized as a key intermediate (Intermediate 73) in the synthesis of complex carboxy derivatives designed for anti-inflammatory therapeutic applications[3]. The addition of the alpha-methyl group (the "magic methyl" effect) often enhances the metabolic stability of the final drug candidate by sterically hindering rapid enzymatic oxidation.
Polymer Vulcanization Modeling
In materials science, polyacrylonitrile (PAN) is crosslinked with elemental sulfur to create advanced composites and energy storage materials. Due to the insolubility of bulk PAN, 2-methyloctanenitrile is employed as a highly effective small-molecule model to study this vulcanization process[5]. The alpha-proton of the nitrile reacts with sulfur diradicals at elevated temperatures (220 °C) to form thiophene crosslinks, providing critical microstructural insights into the polymer's thermomechanical properties.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.
Protocol A: Stereospecific Synthesis of (R)-2-Methyloctanenitrile
Objective: Synthesize the (R)-enantiomer from (S)-octan-2-ol via a tosylate intermediate with >90% enantiomeric excess (ee).
-
Tosylation (Leaving Group Activation): Dissolve 38 mmol of (S)-octan-2-ol in 11 mL of anhydrous pyridine and cool to -5 °C.
-
Causality: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl generated. The sub-zero temperature prevents unwanted E2 elimination side reactions that would yield octene derivatives.
-
-
Reagent Addition: Add 42 mmol of p-Toluenesulfonyl chloride (p-TsCl) portion-wise. Allow the mixture to warm to room temperature and stir for 18 hours.
-
Quench & Extraction: Quench the reaction with ice water to hydrolyze unreacted p-TsCl. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Dry the organic layer over MgSO4 and concentrate.
-
SN2 Cyanation (Stereocenter Inversion): React the isolated tosylate with a slight excess of Potassium Cyanide (KCN) in anhydrous DMSO at 80 °C.
-
Causality: DMSO, a polar aprotic solvent, leaves the cyanide nucleophile unsolvated and highly reactive. The nucleophile attacks the anti-bonding orbital of the C-O bond from the back face, forcing a Walden inversion to yield the (R)-configuration.
-
-
Validation: Purify via silica gel column chromatography and verify enantiomeric purity using chiral HPLC.
Protocol B: High-Temperature Sulfur Crosslinking Assay
Objective: Model PAN vulcanization mechanisms using 2-methyloctanenitrile[5].
-
Preparation: Combine 2-methyloctanenitrile (0.346 mmol) and elemental sulfur (3.00 mmol) in a heavy-walled reaction vial with a magnetic stir bar.
-
Inert Atmosphere: Attach a reflux condenser and purge the setup thoroughly with nitrogen gas.
-
Causality: Oxygen must be excluded because it can quench the highly reactive sulfur diradicals generated at high temperatures, leading to unwanted oxidized byproducts rather than the target thiophene crosslinks.
-
-
Thermal Activation: Gradually increase the oil bath temperature to 220 °C and maintain for 8 hours. At this temperature, S8 rings open to initiate C-H abstraction at the alpha-position of the nitrile.
-
Validation: Cool to room temperature, dissolve the crude matrix in dichloromethane, and analyze via GC-MS to identify thiophene derivatives, validating the crosslinking structural motifs.
Mechanistic Visualizations
Caption: Experimental workflow for the stereospecific synthesis of (R)-2-methyloctanenitrile.
Caption: One-pot biocatalytic and chemocatalytic synthesis pathway from 1-octene.
References
-
Chemsrc. "2-methyloctanenitrile | CAS#:2570-96-9". Chemical Properties Database. Available at:[Link][1]
-
PubChemLite. "2-methyloctanenitrile (C9H17N)". National Center for Biotechnology Information. Available at:[Link][2]
-
Google Patents. "WO2021130492A1 - Carboxy derivatives with antiinflammatory properties". World Intellectual Property Organization. Available at:[3]
-
RSC Publishing. "One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system". Green Chemistry. Available at:[Link][4]
-
MDPI. "Upcycled Composite Derived from Polyacrylonitrile and Elemental Sulfur: Thermomechanical Properties and Microstructural Insight". Materials. Available at:[Link][5]
Sources
- 1. 2-methyloctanenitrile | CAS#:2570-96-9 | Chemsrc [chemsrc.com]
- 2. PubChemLite - 2-methyloctanenitrile (C9H17N) [pubchemlite.lcsb.uni.lu]
- 3. WO2021130492A1 - Carboxy derivatives with antiinflammatory properties - Google Patents [patents.google.com]
- 4. One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03141K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
